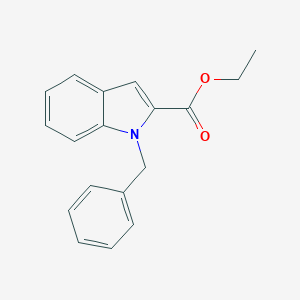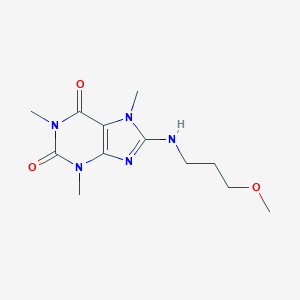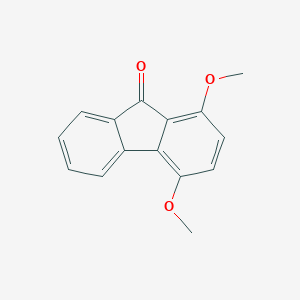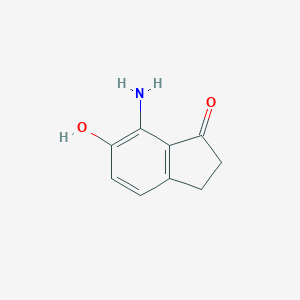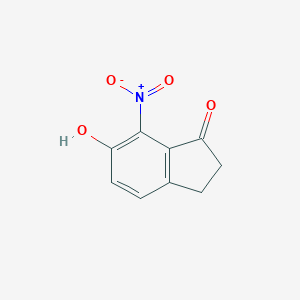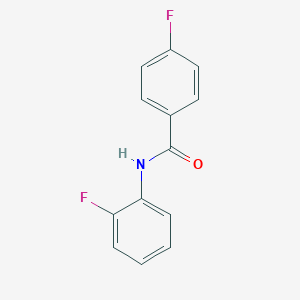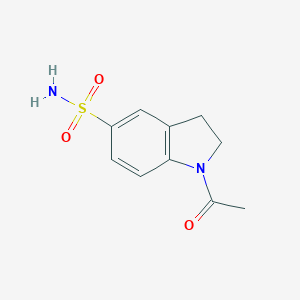
1-乙酰吲哚啉-5-磺酰胺
概述
描述
1-Acetylindoline-5-sulfonamide is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound 1-Acetylindoline-5-sulfonamide is characterized by the presence of an acetyl group at the nitrogen atom of the indoline ring and a sulfonamide group at the 5-position of the indoline ring. This unique structure imparts specific chemical and biological properties to the compound.
科学研究应用
1-Acetylindoline-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Investigated for its antiproliferative activity against cancer cells and its ability to circumvent multidrug resistance.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
1-Acetylindoline-5-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These isoforms are overexpressed in certain types of cancer and promote the accumulation of protons and acidosis in the extracellular tumor environment .
Mode of Action
1-Acetylindoline-5-sulfonamide acts as an inhibitor of these carbonic anhydrase isoforms . It demonstrates inhibitory activity against tumor-associated CA IX and XII with KI values up to 132.8 nM and 41.3 nM . This interaction with its targets leads to a decrease in the activity of these enzymes, thereby reducing the accumulation of protons and acidosis in the tumor environment .
Biochemical Pathways
The inhibition of CA IX and CA XII by 1-Acetylindoline-5-sulfonamide affects the acid-base balance in the extracellular tumor environment . This can disrupt various biochemical pathways in the tumor cells, including those involved in cell proliferation and survival .
Pharmacokinetics
The effectiveness of this compound against its targets suggests that it has sufficient bioavailability to exert its inhibitory effects .
Result of Action
The result of 1-Acetylindoline-5-sulfonamide’s action is the suppression of tumor growth. For instance, one of the most potent inhibitors of CA IX and XII, compound 4f, exhibits hypoxic selectivity, suppressing the growth of MCF7 cells at 12.9 µM, and causes partial inhibition of hypoxia-induced CA IX expression in A431 skin cancer cells . Additionally, compounds 4e and 4f reverse chemoresistance to doxorubicin of K562/4 with overexpression of P-gp .
Action Environment
The action of 1-Acetylindoline-5-sulfonamide is influenced by the tumor microenvironment , particularly the level of hypoxia . Hypoxic regions of tumors can lead to the activation of transcriptional factor HIF-1α in tumor cells , which in turn can upregulate the expression of CA IX and CA XII . Therefore, the efficacy of 1-Acetylindoline-5-sulfonamide may be enhanced in hypoxic tumor environments due to the increased expression of its targets .
生化分析
Biochemical Properties
1-Acetylindoline-5-sulfonamide has been shown to interact with carbonic anhydrase IX and XII, enzymes that are overexpressed in certain tumor environments . These interactions are characterized by inhibitory activity, with the compound demonstrating a significant ability to inhibit these enzymes .
Cellular Effects
The effects of 1-Acetylindoline-5-sulfonamide on cells are primarily related to its inhibitory activity against carbonic anhydrase IX and XII . By inhibiting these enzymes, the compound can influence cell function, particularly in the context of cancer cells. For instance, it has been shown to suppress the growth of MCF7 cells, a type of breast cancer cell .
Molecular Mechanism
At the molecular level, 1-Acetylindoline-5-sulfonamide exerts its effects through binding interactions with carbonic anhydrase IX and XII . This binding inhibits the activity of these enzymes, leading to changes in the cellular environment that can influence gene expression and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetylindoline-5-sulfonamide typically involves a multi-step process. One common method includes the following steps:
N-Acylation: The indoline is first acylated at the nitrogen atom using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Sulfochlorination: The acylated indoline is then subjected to sulfochlorination using chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position of the indoline ring.
Sulfonamidation: The sulfonyl chloride intermediate is reacted with ammonia or an amine to form the sulfonamide group, resulting in the formation of 1-Acetylindoline-5-sulfonamide.
Industrial Production Methods
Industrial production of 1-Acetylindoline-5-sulfonamide follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of catalysts and automated systems can further streamline the production process.
化学反应分析
Types of Reactions
1-Acetylindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various N-substituted indoline derivatives.
相似化合物的比较
Similar Compounds
Indoline-5-sulfonamide: Lacks the acetyl group at the nitrogen atom.
1-Benzoylindoline-5-sulfonamide: Contains a benzoyl group instead of an acetyl group.
1-Cyclohexylindoline-5-sulfonamide: Contains a cyclohexyl group instead of an acetyl group.
Uniqueness
1-Acetylindoline-5-sulfonamide is unique due to the presence of both the acetyl and sulfonamide groups, which impart specific chemical and biological properties. The acetyl group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes. The sulfonamide group is crucial for its enzyme inhibitory activity, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
1-acetyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(13)12-5-4-8-6-9(16(11,14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBOYDDEVWHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355518 | |
| Record name | 1-acetylindoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3264-38-8 | |
| Record name | 1-acetylindoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184678.png)
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
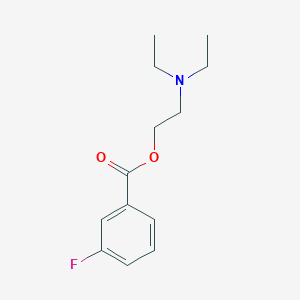

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
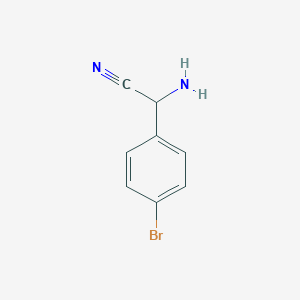
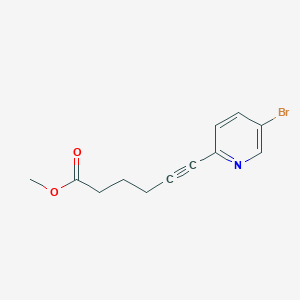
![chromeno[4,3-b]quinolin-6-one](/img/structure/B184693.png)
